5-tert-Butyl-2,2-dimethylpyrrolidin-1-ol
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Overview
Description
5-tert-Butyl-2,2-dimethylpyrrolidin-1-ol is an organic compound belonging to the class of pyrrolidines. This compound is characterized by the presence of a pyrrolidine ring substituted with a tert-butyl group and two methyl groups. It is known for its stability and resistance to reduction, making it valuable in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-2,2-dimethylpyrrolidin-1-ol typically involves the reaction of tert-leucine with 2,2-dimethylpentan-3-one and dimethyl fumarate. This three-component domino reaction yields a strained pyrrolidine, which is then converted into 1-pyrroline-1-oxide. The final step involves the addition of ethyllithium to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above can be scaled up for industrial purposes, ensuring the availability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
5-tert-Butyl-2,2-dimethylpyrrolidin-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroxides.
Reduction: It demonstrates high resistance to reduction with biogenic antioxidants and enzymatic systems.
Substitution: The compound can participate in substitution reactions, particularly involving the tert-butyl and methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like ascorbate for oxidation and reducing agents for reduction reactions. The conditions typically involve mild temperatures and controlled environments to ensure the stability of the compound.
Major Products
The major products formed from these reactions include nitroxides and other substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-tert-Butyl-2,2-dimethylpyrrolidin-1-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-tert-Butyl-2,2-dimethylpyrrolidin-1-ol involves its interaction with molecular targets through its nitroxide moiety. The compound’s stability and resistance to reduction allow it to act as a probe in studying biomolecular structures and functions. It interacts with biogenic antioxidants and enzymatic systems, providing valuable insights into cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyl: Similar in structure but with additional ethyl groups.
2-Butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyl: Contains butyl and ethyl groups, offering different steric and electronic properties.
Uniqueness
5-tert-Butyl-2,2-dimethylpyrrolidin-1-ol is unique due to its high resistance to reduction and its specific substitution pattern, which provides stability and makes it suitable for various scientific applications. Its structure allows for easy modification, enabling researchers to tailor its properties for specific uses.
Properties
CAS No. |
62020-89-7 |
---|---|
Molecular Formula |
C10H21NO |
Molecular Weight |
171.28 g/mol |
IUPAC Name |
5-tert-butyl-1-hydroxy-2,2-dimethylpyrrolidine |
InChI |
InChI=1S/C10H21NO/c1-9(2,3)8-6-7-10(4,5)11(8)12/h8,12H,6-7H2,1-5H3 |
InChI Key |
NMODNNVXGIUAGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(N1O)C(C)(C)C)C |
Origin of Product |
United States |
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